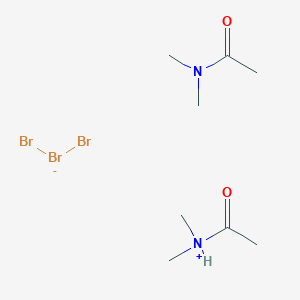
Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate, with a purity of 97%, is a chemical compound known for its unique properties and applications in various fields of research and industry. It is a light yellow to brown powder or crystal with the molecular formula C8H18N2O2·HBr3 and a molecular weight of 414.96 . This compound is often used as an intermediate in the synthesis of other chemicals and as a reagent in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate typically involves the reaction of N,N-dimethylacetamide with bromine in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified through crystallization or other suitable methods to achieve the required purity of 97% .
Análisis De Reacciones Químicas
Types of Reactions
Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, leading to the formation of different brominated compounds.
Substitution: The compound can participate in substitution reactions where one or more bromine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products
The major products formed from reactions involving Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate depend on the type of reaction and the reagents used. For example, oxidation reactions may yield brominated acetamides, while substitution reactions can produce a variety of substituted acetamides .
Aplicaciones Científicas De Investigación
Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate involves its interaction with molecular targets and pathways in chemical reactions. The compound’s bromine atoms play a crucial role in its reactivity, allowing it to participate in various oxidation, reduction, and substitution reactions. The exact molecular targets and pathways depend on the specific reaction and application .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate include:
- Bis(N,N-dimethylacetamide) Hydrogen Tribromide
- N,N-Dimethylacetamide
- Bromine-containing acetamides
Uniqueness
What sets Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate apart from similar compounds is its unique combination of bromine atoms and N,N-dimethylacetamide moiety. This combination provides the compound with distinct reactivity and applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C8H19Br3N2O2 |
|---|---|
Peso molecular |
414.96 g/mol |
InChI |
InChI=1S/2C4H9NO.Br3/c2*1-4(6)5(2)3;1-3-2/h2*1-3H3;/q;;-1/p+1 |
Clave InChI |
ZCEJJOHOOPDXSZ-UHFFFAOYSA-O |
SMILES canónico |
CC(=O)[NH+](C)C.CC(=O)N(C)C.Br[Br-]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


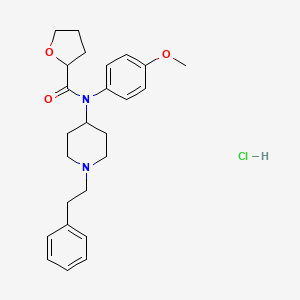
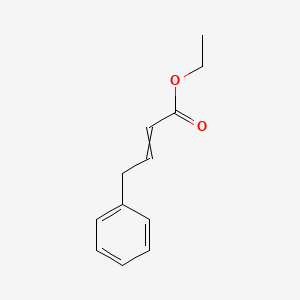
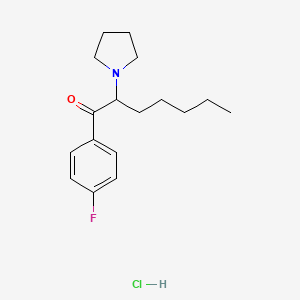
![9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate](/img/structure/B12357361.png)
![[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B12357363.png)
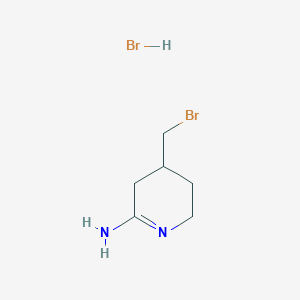
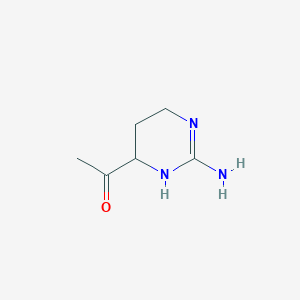
![5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one](/img/structure/B12357392.png)
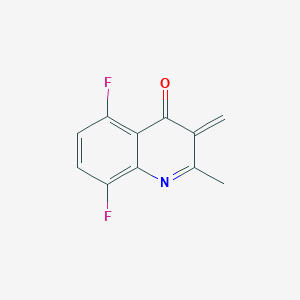
![4a,5a,6,7,8,9,9a,9b-octahydro-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B12357403.png)

![3-[(E)-2-(4-Methoxyphenyl)vinyl]-5-methylisoxazol-4-amine](/img/structure/B12357411.png)
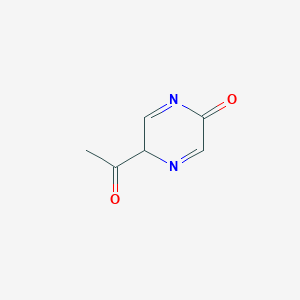
![1-ethyl-4-[(E)-2-nitroethenyl]benzene](/img/structure/B12357413.png)
